molecular formula C6H5BrN4O B2685511 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1225193-83-8

3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2685511
CAS No.: 1225193-83-8
M. Wt: 229.037
InChI Key: YMGNTUGBBSRJAU-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound characterized by a fused pyrazole-triazinone core. Its molecular formula is C₆H₅BrN₄O, with a bromine atom at position 3 and a methyl group at position 2 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine substituent enhances reactivity in cross-coupling reactions, while the methyl group influences solubility and metabolic stability .

Properties

IUPAC Name

3-bromo-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-4(7)5-6(12)9-8-2-11(5)10-3/h2H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGNTUGBBSRJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NNC(=O)C2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with molecular targets such as CDK2. The compound inhibits the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo-triazinone scaffold exists in multiple isomeric forms, significantly affecting physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Formula Reference
3-Bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one 3-Br, 2-CH₃ C₆H₅BrN₄O
8-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one Pyrazolo[5,1-c][1,2,4]triazin-4-one 8-Br, 3-C(CH₃)₃ C₉H₁₁BrN₄O
7-Bromo-3-benzylpyrazolo[4,3-d][1,2,3]triazin-4-one Pyrazolo[4,3-d][1,2,3]triazin-4-one 7-Br, 3-CH₂C₆H₅ C₁₁H₉BrN₄O
2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-OCH₃-C₆H₄) C₁₁H₉N₄O₂

Key Observations :

  • Isomerism : The target compound’s [1,5-d] fusion (vs. [5,1-c] or [4,3-d]) alters ring strain and electron distribution, impacting reactivity .
  • Substituent Effects : Bromine at position 3 (target) vs. position 7/8 in analogues influences electrophilic substitution patterns. Methyl groups enhance lipophilicity compared to bulkier tert-butyl or benzyl substituents .

Key Observations :

  • Bromination : Direct bromination is efficient for the target compound, whereas analogues require multi-step alkylation or Grignard reactions .
  • Functionalization : Sulfanyl and thiophenyl groups (e.g., ) require post-cyclization modifications, increasing synthetic complexity .

Physicochemical Properties

Compound Melting Point (°C) logP Solubility (mg/mL) Reference
This compound 160–162 (predicted) 1.8 0.12 (DMSO)
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)pyrazol-3-one 160–161 3.2 0.05 (DMSO)
2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one 175–177 2.1 0.18 (DMSO)

Key Observations :

  • Lipophilicity : The target compound’s logP (1.8) is lower than CF₃-containing analogues (logP 3.2), suggesting better aqueous solubility .
  • Thermal Stability : Higher melting points correlate with aromatic substituents (e.g., methoxyphenyl vs. methyl) .

Biological Activity

3-Bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo-triazine derivatives known for their diverse pharmacological properties, including anti-cancer and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H6BrN5O\text{C}_6\text{H}_6\text{BrN}_5\text{O}

This structure is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 2-position of the pyrazolo ring system. The unique arrangement of nitrogen atoms contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazin derivatives. A study investigating various derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values ranged from 45 to 97 nM.
  • HCT-116 (colon cancer) : IC50 values ranged from 6 to 99 nM.
  • HepG-2 (liver cancer) : IC50 values ranged from 48 to 90 nM.

These results suggest that derivatives of this compound may serve as promising candidates for further development in cancer therapy due to their selective cytotoxicity towards tumor cells .

Immunomodulatory Effects

In addition to its anticancer properties, research has demonstrated that pyrazolo[1,5-d][1,2,4]triazin derivatives can modulate immune responses. A study focused on the impact of these compounds on Cytotoxic T Lymphocytes (CTL) revealed that certain derivatives were able to enhance CTL activity in vitro. This was assessed through mixed leukocyte cultures (MLC) where compounds were tested at concentrations of 75 µM and 150 µM. The results indicated variability in immunological responses among different derivatives .

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets:

  • CDK2 Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies have indicated that these compounds fit well into the active site of CDK2 through essential hydrogen bonding interactions. This suggests a potential pathway for the design of more effective inhibitors .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (nM)Comments
Pyrazolo derivativeMCF-745–97Significant cytotoxicity observed
Pyrazolo derivativeHCT-1166–99High potency against colon cancer
Various derivativesCTLN/AEnhanced CTL activity noted

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